![molecular formula C14H11NO2S B1362112 7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid CAS No. 333312-08-6](/img/structure/B1362112.png)

7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

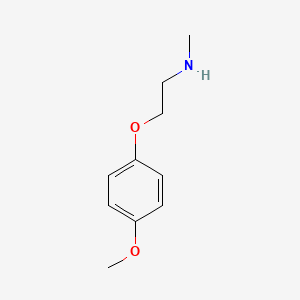

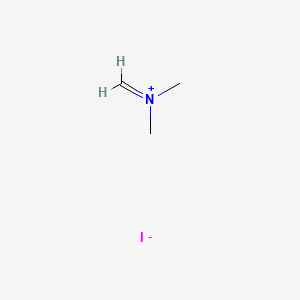

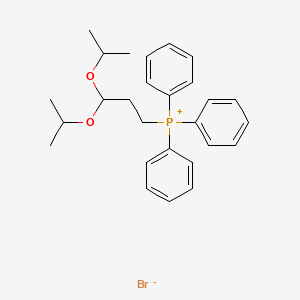

7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is a chemical compound with the molecular formula C14H11NO2S and a molecular weight of 257.31 . It is used for research purposes .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid, can be achieved through microwave-assisted methods . These methods are pollution-free, energy-efficient, less time-consuming, and involve one-pot reactions, solvent-free reaction conditions, ultrasound-promoted synthesis, photocatalytic synthesis (UV radiations), and ionic liquids .Molecular Structure Analysis

The molecular structure of 7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid consists of a thieno[2,3-b]quinoline core with two methyl groups at the 7 and 8 positions and a carboxylic acid group at the 2 position .Scientific Research Applications

Synthesis and Antibacterial Activity

A significant application of 7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid derivatives is in the field of synthesis and antibacterial activity. Research indicates that these compounds can be synthesized using various methods, including microwave-induced synthesis, and exhibit notable antibacterial properties. This makes them potential candidates for the development of new antibacterial agents (Raghavendra et al., 2006).

Chemical Reactions and Synthesis Methods

The compound's derivatives are involved in various chemical reactions, leading to the creation of diverse thieno[2,3-b]quinoline-2-carboxylic acids and related structures. These synthetic routes and reactions offer insights into the versatility of these compounds in chemical synthesis (Kiran et al., 2007).

Antioxidant and Anti-Inflammatory Properties

Studies have also highlighted the antioxidant and anti-inflammatory potential of novel thieno[2,3-b]quinoline-2-carboxylic acid derivatives. These properties make them valuable for further investigation in the context of therapeutic applications, particularly in diseases where oxidative stress and inflammation play a key role (Mahajan et al., 2017).

Antitumor Evaluation

Further research into thieno[2,3-b]quinoline derivatives has revealed their potential in antitumor activities. Certain derivatives have shown promising results against various malignant cell lines, indicating their potential use in cancer therapy (DoganKoruznjak et al., 2002).

properties

IUPAC Name |

7,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-7-3-4-9-5-10-6-11(14(16)17)18-13(10)15-12(9)8(7)2/h3-6H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTYCVDJBULGNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)

![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1362060.png)